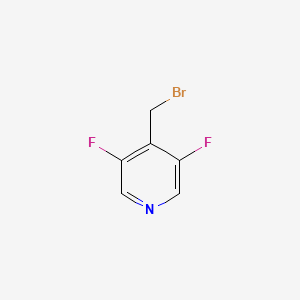

![molecular formula C18H18N2O5S B2738958 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448124-20-6](/img/structure/B2738958.png)

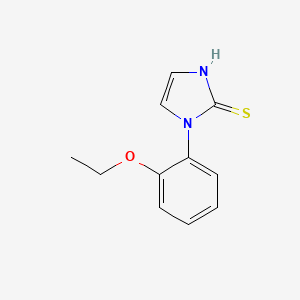

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a common class of compounds in pharmaceutical chemistry. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .

Molecular Structure Analysis

The compound contains a tetrahydronaphthalene group, which is a partially hydrogenated derivative of naphthalene . It also contains a benzo[d]oxazole group, which is a heterocyclic compound consisting of fused benzene and oxazole rings .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo a variety of chemical reactions. For example, they can be converted into sulfonamidines by reaction with primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

This compound, part of a broader class of sulfonamides and related derivatives, has been the focus of research due to its potential in creating new chemical entities. Studies involve the synthesis of compounds with similar structures, exploring their chemical reactivity towards different nucleophiles, and evaluating their potential as precursors for various biological activities. For instance, research has demonstrated the preparation of derivatives that exhibit significant anticancer properties through modifications that enhance their interaction with biological targets (Altıntop et al., 2018). Additionally, the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions highlights the compound's role in creating novel cyclic structures with potential pharmacological applications (Greig et al., 2001).

Binding Studies

Binding properties of sulfonamide derivatives have been extensively studied to understand their interaction with biological molecules. For example, fluorescent probe techniques have been used to study the binding of related compounds to proteins, offering insights into the hydrophobic nature of these interactions and their potential applications in drug design (Jun et al., 1971). These studies contribute to a deeper understanding of how sulfonamide derivatives, including the specific compound , might interact with biological targets, informing their potential therapeutic uses.

Biological Activities

Research into sulfonamide derivatives has revealed their potential in addressing various biological challenges. For instance, studies on sulfonamide antibiotics have uncovered novel microbial strategies for their elimination, highlighting the environmental impact of these compounds and their derivatives (Ricken et al., 2013). Furthermore, antimicrobial activity studies have demonstrated the efficacy of these compounds against a range of pathogens, suggesting their importance in developing new antimicrobial agents (Mohamed et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c21-17-20-15-9-14(5-6-16(15)25-17)26(23,24)19-11-18(22)8-7-12-3-1-2-4-13(12)10-18/h1-6,9,19,22H,7-8,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOKVWIUFCKONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)

![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738889.png)

![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)

![(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2738892.png)

![1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B2738898.png)